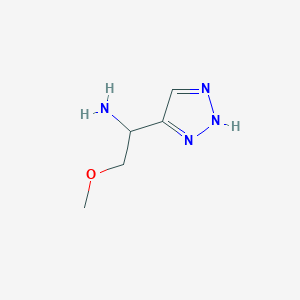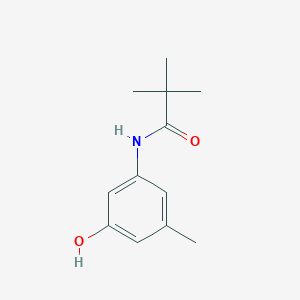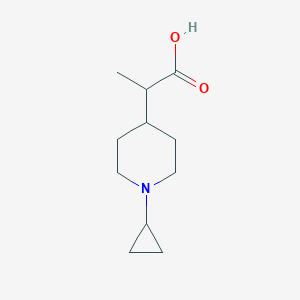
2-(3-Methylpyrrolidin-1-yl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylpyrrolidin-1-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . This compound is characterized by a cyclopentane ring substituted with a 3-methylpyrrolidine group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyrrolidin-1-yl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 3-methylpyrrolidine under reductive amination conditions. The process generally includes the following steps:
Formation of the Imine Intermediate: Cyclopentanone reacts with 3-methylpyrrolidine in the presence of an acid catalyst to form an imine intermediate.
Reduction of the Imine: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and catalytic reduction methods can also be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylpyrrolidin-1-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, especially at the cyclopentane ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, alcohols
Substitution: N-alkylated or N-acylated derivatives
Wissenschaftliche Forschungsanwendungen
2-(3-Methylpyrrolidin-1-yl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-Methylpyrrolidin-1-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Methylpyrrolidin-1-yl)cyclohexan-1-amine
- 2-(3-Methylpyrrolidin-1-yl)cyclobutan-1-amine
- 2-(3-Methylpyrrolidin-1-yl)cycloheptan-1-amine
Uniqueness
2-(3-Methylpyrrolidin-1-yl)cyclopentan-1-amine is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs with different ring sizes, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for targeted research and development.
Eigenschaften
Molekularformel |
C10H20N2 |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C10H20N2/c1-8-5-6-12(7-8)10-4-2-3-9(10)11/h8-10H,2-7,11H2,1H3 |
InChI-Schlüssel |
UKNPISGILUFJRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(C1)C2CCCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


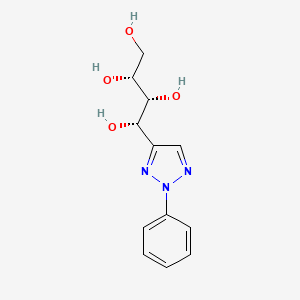

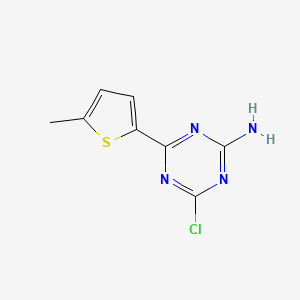
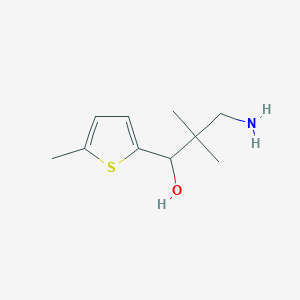
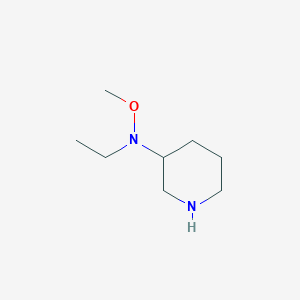
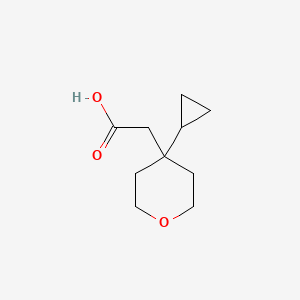
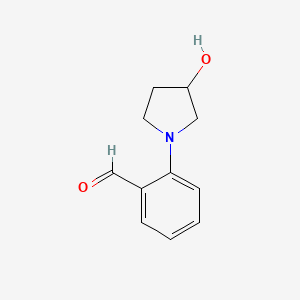

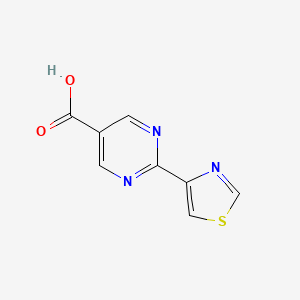
![Benzene, [1-(chloromethyl)butyl]](/img/structure/B13176653.png)
